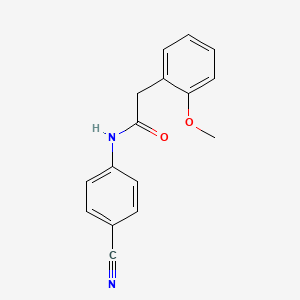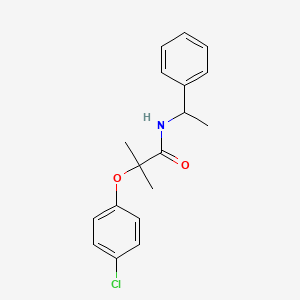![molecular formula C20H23N3O4S B11172290 4-Acetylamino-N-[4-(piperidine-1-sulfonyl)-phenyl]-benzamide](/img/structure/B11172290.png)
4-Acetylamino-N-[4-(piperidine-1-sulfonyl)-phenyl]-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ACETAMIDO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE is a complex organic compound with the molecular formula C20H23N3O4S This compound is known for its unique structural features, which include an acetamido group, a piperidine-1-sulfonyl group, and a phenylbenzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ACETAMIDO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzamide with acetic anhydride to form 4-acetamidobenzamide. This intermediate is then reacted with 4-(piperidine-1-sulfonyl)phenylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are critical in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-ACETAMIDO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the acetamido and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-ACETAMIDO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 4-ACETAMIDO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The acetamido and sulfonyl groups are key functional groups that enable binding to enzymes or receptors, thereby modulating their activity. The piperidine ring may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
Uniqueness
4-ACETAMIDO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or binding properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H23N3O4S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-acetamido-N-(4-piperidin-1-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C20H23N3O4S/c1-15(24)21-17-7-5-16(6-8-17)20(25)22-18-9-11-19(12-10-18)28(26,27)23-13-3-2-4-14-23/h5-12H,2-4,13-14H2,1H3,(H,21,24)(H,22,25) |
InChI Key |
DYUKOLCSOLUSSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B11172210.png)
![1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-phenylbutan-1-one](/img/structure/B11172217.png)


![2,5-dichloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11172229.png)


![3-chloro-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11172247.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,3-dimethylbutanamide](/img/structure/B11172253.png)




